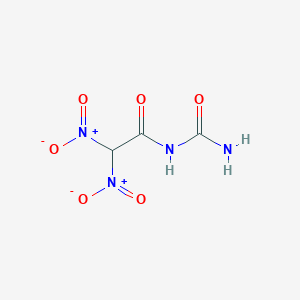
Acetamide, N-(aminocarbonyl)-2,2-dinitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-(aminocarbonyl)-2,2-dinitro- is an organic compound with the molecular formula C3H6N2O2 It is a derivative of acetamide, where the hydrogen atoms are replaced by nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(aminocarbonyl)-2,2-dinitro- can be achieved through several methods. One common approach involves the reaction of acetamide with nitro compounds under controlled conditions. For instance, the treatment of acetamide with nitric acid can yield the desired product. Another method involves the use of nitrating agents such as dinitrogen pentoxide (N2O5) or nitronium tetrafluoroborate (NO2BF4) to introduce nitro groups into the acetamide molecule .
Industrial Production Methods
Industrial production of Acetamide, N-(aminocarbonyl)-2,2-dinitro- typically involves large-scale nitration processes. These processes are carried out in specialized reactors designed to handle the exothermic nature of nitration reactions. The use of continuous flow reactors and advanced cooling systems ensures the safe and efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(aminocarbonyl)-2,2-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroacetamide derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, resulting in the formation of diaminoacetamide.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are used for substitution reactions.
Major Products
Oxidation: Nitroacetamide derivatives.
Reduction: Diaminoacetamide.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Acetamide, N-(aminocarbonyl)-2,2-dinitro- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to introduce nitro groups into molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-(aminocarbonyl)-2,2-dinitro- involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates that can modify biological molecules. The compound’s effects are mediated through pathways involving nitro group reduction and subsequent reactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
Acetamide: The parent compound without nitro groups.
N,N-Dimethylacetamide: A derivative with two methyl groups attached to the nitrogen atom.
Nitroacetamide: A compound with a single nitro group attached to the acetamide molecule.
Uniqueness
The dual nitro groups provide additional sites for chemical modification and interactions, making it a valuable compound in various research and industrial applications .
Biological Activity
Acetamide, N-(aminocarbonyl)-2,2-dinitro- (CAS No. 2062-78-4) is a compound that has garnered attention for its potential biological activity. This article delves into its biological effects, including toxicity, pharmacological properties, and structure-activity relationships (SAR).
Toxicity Profile
The toxicity of Acetamide derivatives has been extensively studied. Research indicates that high doses can lead to liver damage and other organ toxicity. Notably, long-term exposure to certain acetamides has been linked to liver cancer in animal models, suggesting a need for caution in handling this compound .
Table 1: Toxicity Summary of Acetamide Derivatives
| Compound | Toxicity Level | Target Organ | Effect |
|---|---|---|---|
| Acetamide, N-(aminocarbonyl)-2,2-dinitro- | Moderate | Liver | Hepatotoxicity at high doses |
| Other Acetamides (e.g., DMAC, DMF) | Low | Liver | Non-carcinogenic |
Pharmacological Activity
Acetamide derivatives have shown varying levels of biological activity against different organisms. A study highlighted that some acetamide analogues exhibited moderate antibacterial activity against gram-positive bacteria. The presence of specific functional groups, such as methoxy and piperidine moieties, was found to enhance this activity significantly .
Table 2: Biological Activity of Selected Acetamide Derivatives
| Compound | Activity | Target Organism | IC50 (µM) |
|---|---|---|---|
| Acetamide with methoxy groups | Moderate | Gram-positive bacteria | 20-35 |
| Propanamide derivatives | High | Gram-negative bacteria | 10-15 |
| Acetamide-sulfonamide conjugates | Effective | Urease inhibition | 9.95 |
Structure-Activity Relationship (SAR)
The SAR studies indicate that the biological activity of acetamides can be significantly influenced by their structural features. For instance, the inclusion of piperidine or methoxy groups tends to enhance antibacterial properties. Conversely, simpler acetamides without these modifications often exhibit limited activity .
Case Study: Urease Inhibition
A recent investigation into urease inhibition revealed that acetamide-sulfonamide scaffolds demonstrated promising results. The study reported an IC50 value of 9.95 µM for one of the conjugates, indicating effective urease inhibition which could have implications for treating conditions like kidney stones .
Properties
CAS No. |
269077-47-6 |
|---|---|
Molecular Formula |
C3H4N4O6 |
Molecular Weight |
192.09 g/mol |
IUPAC Name |
N-carbamoyl-2,2-dinitroacetamide |
InChI |
InChI=1S/C3H4N4O6/c4-3(9)5-1(8)2(6(10)11)7(12)13/h2H,(H3,4,5,8,9) |
InChI Key |
NZEJYBQBDZDVIW-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NC(=O)N)([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















